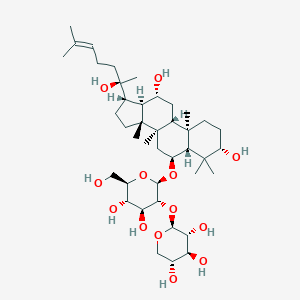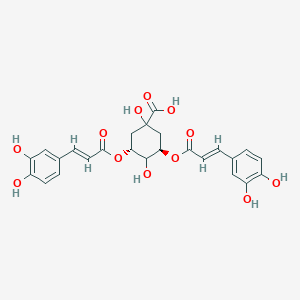
5-Hydroxyxanthotoxin
Descripción general
Descripción
5-Hydroxyxanthotoxin is a member of the class of psoralens, specifically a xanthotoxin substituted by a hydroxy group at position 5 . . This compound is notable for its biological roles and is often studied for its various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyxanthotoxin typically involves a multi-step reaction process. One common method includes the following steps :
- Reaction with acetic acid and aqueous nitric acid.
- Treatment with aqueous ethanolic hydrochloric acid, tin, and tin (II) chloride.
- Final step involves aqueous methanol, hydrochloric acid, and sodium nitrite.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from 8-Methoxypsoralen using similar multi-step reactions is a common approach .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxyxanthotoxin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, particularly involving the hydroxy group, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving acids or bases to facilitate the substitution of the hydroxy group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce different substituted psoralens .
Aplicaciones Científicas De Investigación
5-Hydroxyxanthotoxin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of certain pharmaceuticals and as a research chemical
Mecanismo De Acción
The mechanism of action of 5-Hydroxyxanthotoxin involves its interaction with various molecular targets and pathways. It can hydroxylate xanthotoxin (8-methoxypsoralen) to form this compound both in vivo and in vitro . This compound is involved in early iron deficiency responses, possibly through an IDE1-like mediated pathway .
Comparación Con Compuestos Similares
Methoxsalen (8-Methoxypsoralen): A functional parent of 5-Hydroxyxanthotoxin.
Xanthotoxol: Another hydroxylated derivative of xanthotoxin.
Bergapten: A related psoralen compound with similar biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern and its distinct biological roles. Its hydroxyl group at position 5 differentiates it from other psoralens, providing unique chemical and biological properties .
Propiedades
IUPAC Name |
4-hydroxy-9-methoxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O5/c1-15-12-10-7(4-5-16-10)9(14)6-2-3-8(13)17-11(6)12/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFCGZWOHNGDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419640 | |
| Record name | 5-Hydroxyxanthotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-73-0 | |
| Record name | 5-Hydroxy-8-methoxypsoralen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7471-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 401277 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC401277 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxyxanthotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Hydroxyxanthotoxin in the biosynthesis of isopimpinellin?
A1: this compound serves as a direct precursor to isopimpinellin in a biosynthetic pathway present in certain plants like Ruta graveolens (common rue). Research has shown that specific enzymes called O-methyltransferases present in Ruta graveolens cell extracts can catalyze the methylation of this compound, ultimately yielding isopimpinellin []. This suggests that this compound represents a key intermediate step in the formation of isopimpinellin within these plant systems.
Q2: Does the plant favor the this compound pathway for isopimpinellin production?
A2: While this compound can be directly converted to isopimpinellin, studies using labeled precursors in Heracleum lanatum (Masterwort) and Ruta graveolens cell cultures suggest that the pathway may not be the primary route []. Xanthotoxin, not this compound, appears to be a more efficient precursor to isopimpinellin in these systems. Researchers hypothesize that this preference stems from a faster rate of xanthotoxin hydroxylation compared to the utilization of bergapten, another precursor, in the same pathway [].
Q3: Has this compound been isolated from any natural sources?
A3: Yes, this compound has been identified in the roots of Angelica dahurica cv. Qibaizhi, a plant used in traditional Chinese medicine []. This finding highlights the presence of this compound in natural sources and suggests its potential relevance in the context of traditional medicine practices.
Q4: How does elicitor treatment impact the enzymes involved in isopimpinellin biosynthesis?
A4: Elicitor treatment of parsley (Petroselinum crispum) cell cultures stimulates the activity of S-adenosyl-ʟ-methionine: xanthotoxol O-methyltransferase, the enzyme responsible for converting xanthotoxol to xanthotoxin []. This activity increase precedes the accumulation of xanthotoxin in the cell culture. As xanthotoxin is the preferred precursor to isopimpinellin, the elicitor indirectly impacts isopimpinellin production by boosting the levels of its precursor. This finding suggests a regulated enzymatic response to external stimuli in the biosynthesis of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)





![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B149833.png)

![2-chloro-1-(3-tricyclo[3.2.1.02,4]octanyl)propan-1-one](/img/structure/B149836.png)




